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molecular formula C8H6N2O2 B2781747 4-(Cyanoamino)benzoic acid CAS No. 61700-58-1

4-(Cyanoamino)benzoic acid

Cat. No. B2781747
M. Wt: 162.148
InChI Key: OJXNIYRRNNEFEB-UHFFFAOYSA-N
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Patent
US06020334

Procedure details

In 180 ml of tetrahydrofuran was dissolved 17.12 g of 4-amino(N-hydroxyimino)methylbenzoic acid methyl ester. To the solution was added 12.12 g of triethylamine. To the mixture was added dropwise, on an ice-bath, 12.65 g of methanesulfonyl chloride. The mixture was stirred for one hour under the same conditions, followed by concentration under reduced pressure. To the concentrate was added methanol. The resulting crystalline precipitate was collected by filtration, which was dissolved in 100 ml of methanol. To the solution was added, while stirring at room temperature, 100 g of water containing 12 g of sodium hydroxide. Methanol was distilled off under reduced pressure. To the residue was added 700 ml of water. To the mixture was added, while stirring at room temperature, 80 ml of 4N HCl. The resulting crystalline precipitate was collected by filtration to give 13.12 g of the title compound as a colorless crystalline product.
Quantity
12.12 g
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Name
4-amino(N-hydroxyimino)methylbenzoic acid methyl ester
Quantity
17.12 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1C=NO.[CH2:15]([N:17](CC)CC)C.CS(Cl)(=O)=O>O1CCCC1>[C:3]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:15]#[N:17])=[CH:8][CH:9]=1)([OH:2])=[O:14]

Inputs

Step One
Name
Quantity
12.12 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12.65 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
4-amino(N-hydroxyimino)methylbenzoic acid methyl ester
Quantity
17.12 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N)C=NO)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour under the same conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added dropwise, on an ice-bath
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrate was added methanol
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 100 ml of methanol
ADDITION
Type
ADDITION
Details
To the solution was added
STIRRING
Type
STIRRING
Details
while stirring at room temperature
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 700 ml of water
ADDITION
Type
ADDITION
Details
To the mixture was added
STIRRING
Type
STIRRING
Details
while stirring at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.12 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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